Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWIYFRQYZQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823330-95-5 | |
| Record name | Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base, followed by chlorination to introduce the chloro substituent. The reaction conditions often require solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate has been investigated as a lead compound for developing new pharmaceuticals targeting various diseases:
- Antimicrobial Activity : Studies have indicated that this compound exhibits potential antimicrobial properties. It may inhibit bacterial growth by interacting with specific enzymes involved in cell division, thus offering a pathway for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that it may possess anticancer activity by inducing apoptosis in cancer cells. The unique structure allows it to interact with cellular targets involved in tumorigenesis.
Biological Research
The compound's biological activities have been explored through various assays:
- In Vitro Studies : this compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. It is believed to interact with specific proteins or enzymes, influencing metabolic pathways critical for cell survival and division.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules:
- Synthesis of Derivatives : Various derivatives of this compound can be synthesized through substitution reactions, enhancing its biological activity or altering its pharmacokinetic properties.
- Reactivity : The presence of the chloro group allows for nucleophilic substitution reactions, making it an attractive target for chemical modifications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial strains such as E. coli and S. aureus at low concentrations. |
| Study B | Anticancer Activity | Showed reduced viability in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Study C | Mechanistic Insights | Identified interactions with topoisomerase enzymes, suggesting a mechanism similar to known anticancer agents like camptothecin. |
Mechanism of Action
The mechanism by which Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and ester groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Type and Position
Halogen Substituents
- Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1803247-42-0): Molecular weight: 224.65 Differs in the positions of chlorine (6 vs. 8) and the ester group (8 vs. 6).
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1799498-04-6):
Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate :
Fluorinated Analog
- Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3):
Ester Group Variations
- Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS: 2104247-47-2): Molecular weight: 210.62 Replacing the ethyl ester with a methyl group reduces lipophilicity (clogP: ~1.5 vs.
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1397187-24-4):
Structural Isomers and Derivatives
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1215504-30-5):
Physicochemical Properties
| Compound | Molecular Weight | clogP* | CCS ([M+H]⁺, Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 224.65 | 2.1 | 143.7 | ~0.5 (DMSO) |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 269.10 | 2.8 | 151.9 | ~0.3 (DMSO) |
| Mthis compound | 210.62 | 1.5 | 138.2 | ~1.2 (DMSO) |
*Predicted using XLogP3 .
Biological Activity
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 220.65 g/mol
- Structural Features : The compound contains a chloro substituent at the 8-position of the imidazo[1,2-a]pyridine ring and an ethyl ester group attached to the carboxylic acid.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Similar compounds have shown potential interactions with bacterial DNA gyrase, an essential enzyme for bacterial replication. This suggests that this compound may possess antibacterial properties by inhibiting bacterial growth through interference with DNA processes .
- Anticancer Potential : The presence of halogen substituents (such as chlorine) in its structure may enhance its interaction with specific cellular targets involved in cancer progression. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Effects : Studies have indicated significant antimicrobial activity against various bacterial strains. For instance, compounds similar to ethyl 8-chloroimidazo[1,2-a]pyridine have demonstrated efficacy against pathogens like Klebsiella and Proteus spp. .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of this compound found that it significantly inhibited the growth of Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong activity compared to standard antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored to optimize yield and purity:
- Starting Materials : Commonly include substituted pyridines and carboxylic acids.
- Reactions : Typically involve cyclization reactions followed by esterification processes.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine at position 6 | Different position affects reactivity |
| Ethyl 7-bromoimidazo[1,5-a]pyridine-5-carboxylate | Bromine at position 7 | Altered pharmacological profile |
| Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromine instead of chlorine | May exhibit different antimicrobial properties |
Q & A
Q. What are the common synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate?
The synthesis typically involves annulation reactions starting with substituted pyridine or triazole precursors. For example, a tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with potassium carbonate as a base yields structurally similar imidazo[1,2-a]pyridine derivatives. The reaction mixture is stirred for 8 hours, extracted with dichloromethane, and purified via column chromatography (76% yield). Crystallization is achieved by slow evaporation in hexane/ethyl acetate (3:1 v/v) .
Q. How is X-ray crystallography applied to determine the structure of imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used. For example, bond lengths and angles are validated against standard values (e.g., mean C–C bond length = 0.004 Å, R factor = 0.055). Weak intermolecular interactions, such as C–H⋯O hydrogen bonds, are analyzed to understand packing motifs. H atoms are placed in idealized positions using riding models during refinement .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at δ ~1.3 ppm for ethyl esters).
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters).
- HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated mass accuracy within 3 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine synthesis?
- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates due to high dielectric constants.
- Base selection : Potassium carbonate improves deprotonation efficiency compared to weaker bases.
- Temperature control : Prolonged stirring at room temperature (e.g., 8 hours) avoids side reactions from overheating. Contradictions in yield data across studies (e.g., 55–76%) suggest substrate-specific optimization is critical .
Q. What challenges arise in crystallographic refinement of halogenated derivatives?
- Disorder in halogen atoms : Chlorine atoms may exhibit positional disorder, requiring PART instructions in SHELXL.
- Twinned crystals : Use the TWIN command in SHELX for data integration.
- Weak interactions : Low electron density for C–H⋯O bonds necessitates high-resolution data (≤0.8 Å). Refinement convergence is monitored via R1/wR2 residuals .
Q. How do electronic effects of substituents influence biological activity?
- Chlorine atoms : Enhance lipophilicity and membrane permeability, potentially increasing antifungal/anticancer activity.
- Ester groups : Serve as prodrug moieties, hydrolyzing in vivo to active carboxylic acids. Comparative studies of analogs (e.g., 8-amino vs. 8-chloro derivatives) reveal substituent-dependent inhibition of cyclin-dependent kinases (CDKs) or antiviral targets .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Dynamic vs. static disorder : NMR may average signals for flexible groups (e.g., ethyl esters), while XRD captures static conformations.
- Tautomeric equilibria : Imidazo[1,2-a]pyridines may exhibit tautomerism in solution, requiring variable-temperature NMR or DFT calculations to confirm dominant forms .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example from ) |
|---|---|
| Space group | P 1 |
| R factor | 0.055 |
| Mean C–C bond length | 0.004 Å |
| Twinning fraction | 0.32 (if applicable) |
| Data-to-parameter ratio | 13.6 |
Q. Table 2: Synthetic Optimization Variables
| Variable | Optimal Condition |
|---|---|
| Solvent | DMF |
| Reaction time | 8 hours |
| Base | K₂CO₃ (1.5 equiv) |
| Purification | Column chromatography (SiO₂) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
